molecular formula C11H17NO2 B13772053 2-(2-Ethoxyphenoxy)propan-1-amine

2-(2-Ethoxyphenoxy)propan-1-amine

Cat. No.: B13772053
M. Wt: 195.26 g/mol
InChI Key: FPEWWOKGEWVXAC-UHFFFAOYSA-N
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Description

1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene is an organic compound with a complex structure that includes an amino group, an ether linkage, and an ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene typically involves the reaction of 2-ethoxyphenol with 1-chloro-2-propanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 1-chloro-2-propanamine attacks the phenolic oxygen of 2-ethoxyphenol, forming the desired ether linkage.

Industrial Production Methods

In an industrial setting, the production of 1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Aminopropan-2-yl)oxy]-2-methylbenzene
  • 1-[(1-Aminopropan-2-yl)oxy]-2-methoxybenzene

Comparison

Compared to its analogs, 1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2-ethoxyphenoxy)propan-1-amine

InChI

InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-9(2)8-12/h4-7,9H,3,8,12H2,1-2H3

InChI Key

FPEWWOKGEWVXAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC(C)CN

Origin of Product

United States

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